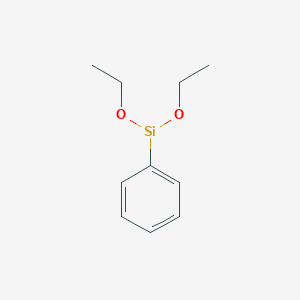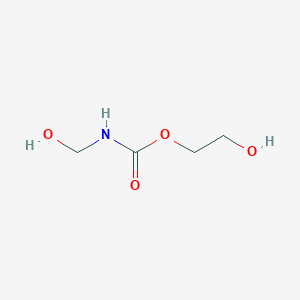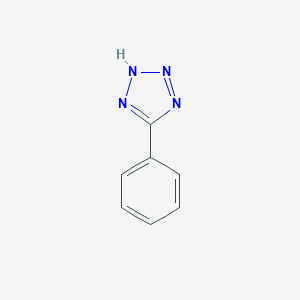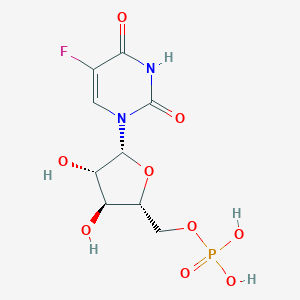
2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one, also known as DCB, is a synthetic compound used in various scientific research applications. It belongs to the class of benzoxazinone derivatives and has been found to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one is not fully understood. However, it has been proposed that 2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one exerts its biological effects by inhibiting various enzymes and signaling pathways involved in inflammation, tumor growth, and oxidative stress. 2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one has also been found to modulate the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and mediators, such as TNF-α, IL-1β, and COX-2. 2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one has also been found to inhibit the activation of NF-κB, a transcription factor involved in inflammation and tumor growth. Furthermore, 2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one has been found to induce the expression of various antioxidant enzymes, such as SOD and catalase, and inhibit the production of reactive oxygen species (ROS).
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one has several advantages for lab experiments. It is a stable compound, easy to synthesize, and has been extensively studied for its various biological activities. However, 2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one also has some limitations. It has been found to exhibit low solubility in water, which can limit its use in certain experiments. Furthermore, 2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one has been found to exhibit cytotoxicity at higher concentrations, which can limit its use in cell-based assays.
Orientations Futures
There are several future directions for research on 2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one. One area of interest is the development of 2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of 2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, the mechanism of action of 2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one needs to be further elucidated to fully understand its biological effects.
Méthodes De Synthèse
2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one can be synthesized using various methods, including the reaction of 2,4-dichlorophenyl isocyanate with 2-aminophenol or the reaction of 2,4-dichlorophenyl isocyanate with salicylic acid. The latter method has been found to be more efficient and yields a higher purity of 2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one. The synthesis of 2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one involves several steps, including the formation of an intermediate compound, which is then treated with a base to yield the final product.
Applications De Recherche Scientifique
2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one has been extensively used in scientific research for its various biological activities. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. 2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Furthermore, 2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one has been found to exhibit neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
18730-23-9 |
|---|---|
Formule moléculaire |
C14H7Cl2NO2 |
Poids moléculaire |
292.1 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C14H7Cl2NO2/c15-8-5-6-9(11(16)7-8)13-17-12-4-2-1-3-10(12)14(18)19-13/h1-7H |
Clé InChI |
YWQTVPKMHTXBSN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl |
Synonymes |
2-(2,4-Dichlorophenyl)-4H-3,1-benzoxazin-4-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



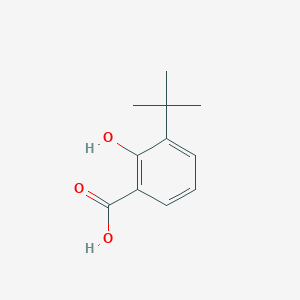

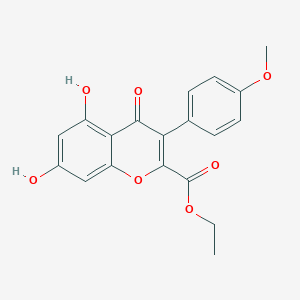
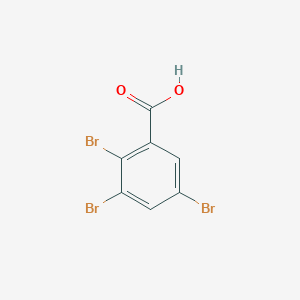

![Propanenitrile, 3,3'-[(4-formylphenyl)imino]bis-](/img/structure/B99879.png)
